molecular formula C9H14Br2ClNOS B13995660 1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride CAS No. 57681-88-6

1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride

Cat. No.: B13995660
CAS No.: 57681-88-6
M. Wt: 379.54 g/mol
InChI Key: NWLGJJXGJJXWQW-UHFFFAOYSA-N
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Description

1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride is a chemical compound that features a thienyl ring substituted with two bromine atoms and an isopropylaminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride typically involves the bromination of a thienyl precursor followed by the introduction of the isopropylaminoethanol group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms on the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the thienyl ring.

    Reduction: Reduced forms of the compound with hydrogen replacing the bromine atoms.

    Substitution: Substituted thienyl derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the isopropylaminoethanol group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,5-Dibromo-2-thienyl)ethanone
  • 4,5-Dibromo-1,2-dimethyl-1H-imidazole

Uniqueness

1-(4,5-Dibromo-2-thienyl)-2-isopropylaminoethanol hydrochloride is unique due to the presence of both bromine atoms and the isopropylaminoethanol group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications.

Properties

CAS No.

57681-88-6

Molecular Formula

C9H14Br2ClNOS

Molecular Weight

379.54 g/mol

IUPAC Name

1-(4,5-dibromothiophen-2-yl)-2-(propan-2-ylamino)ethanol;hydrochloride

InChI

InChI=1S/C9H13Br2NOS.ClH/c1-5(2)12-4-7(13)8-3-6(10)9(11)14-8;/h3,5,7,12-13H,4H2,1-2H3;1H

InChI Key

NWLGJJXGJJXWQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=CC(=C(S1)Br)Br)O.Cl

Origin of Product

United States

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